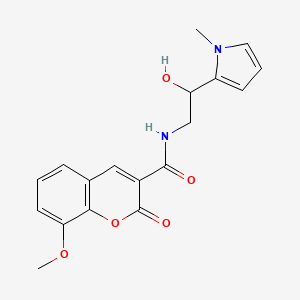

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a synthetic coumarin-3-carboxamide derivative featuring a 1-methylpyrrole-2-yl ethanol substituent and an 8-methoxy group on the coumarin scaffold. The coumarin core (2H-chromene-2-one) is a privileged structure in medicinal chemistry, known for diverse bioactivities, including anti-inflammatory, anticoagulant, and antitumor effects . The 3-carboxamide moiety and pyrrole-containing side chain in this molecule likely enhance its pharmacokinetic properties (e.g., solubility, target binding) compared to simpler coumarins.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-20-8-4-6-13(20)14(21)10-19-17(22)12-9-11-5-3-7-15(24-2)16(11)25-18(12)23/h3-9,14,21H,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCGTCUHXQXOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromene core, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene moiety and subsequent functionalization to introduce the pyrrole and hydroxyl groups.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Compounds with chromene structures have been reported to activate apoptotic pathways in cancer cells, leading to cell death. A study highlighted that certain chromene derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against Jurkat T-cells and A431 skin cancer cells .

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects, particularly through inhibition of inflammatory pathways. Pyrrole derivatives have been identified as effective antagonists for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammation .

3. Antioxidant Properties

The presence of hydroxyl groups in the structure is associated with antioxidant activity. This activity can help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

| Structural Feature | Biological Effect | Reference |

|---|---|---|

| Hydroxyl Group | Enhances antioxidant activity | |

| Methoxy Group | Modulates lipophilicity and bioavailability | |

| Pyrrole Ring | Imparts anti-inflammatory properties |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that a series of chromene derivatives exhibited potent cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Mechanisms : Another research highlighted the role of pyrrole-containing compounds as selective FPR antagonists, showing their efficacy in reducing neutrophil chemotaxis and adhesion, which are critical processes in inflammation .

- Antioxidant Evaluation : Various derivatives were assessed for their ability to scavenge free radicals, with certain compounds showing significant protective effects against oxidative damage in cellular models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with chromene and pyrrole moieties exhibit significant anticancer properties. Specifically, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of chromene compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer efficacy .

Indoleamine 2,3-Dioxygenase Inhibition

The compound has also been studied for its potential as an indoleamine 2,3-dioxygenase inhibitor. This enzyme plays a critical role in immune regulation and tumor immune evasion. By inhibiting this enzyme, the compound may enhance the effectiveness of existing cancer therapies and address tumor-specific immunosuppression associated with cancer .

Anti-inflammatory Properties

Research indicates that compounds containing chromene structures often exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators. This compound may contribute to reducing inflammation in various models, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy, as they can help mitigate oxidative stress-related damage in cells. Studies on similar chromene derivatives have shown that they can scavenge free radicals effectively, thus protecting cellular components from oxidative damage . This application is particularly relevant in developing therapeutic agents for neurodegenerative diseases where oxidative stress is a contributing factor.

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are advantageous for producing diverse chemical entities efficiently. The structural variability allows for the modification of biological activity, making it an attractive target for pharmaceutical development .

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that modifications to the chromene structure resulted in enhanced cytotoxicity against breast cancer cell lines, indicating that specific substitutions could optimize therapeutic outcomes .

- Inflammation Model : In vivo studies showed that administering the compound significantly reduced markers of inflammation in animal models, suggesting its potential use in treating chronic inflammatory diseases .

- Oxidative Stress Research : Experimental data highlighted the compound's ability to reduce oxidative stress markers in neuronal cells, suggesting implications for neuroprotective therapies .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Key Analogues

Key Structural Differences :

- The target compound’s coumarin-3-carboxamide scaffold distinguishes it from 2-oxoindoline derivatives (e.g., Compounds K, 1-F), which have fused indole-ketone systems .

- Unlike NM-3 (a simple isocoumarin), the target compound features a methoxy group and a pyrrole-ethanol side chain, which may improve target selectivity and metabolic stability .

Pharmacological Activity

Key Findings :

- NM-3 demonstrates antiangiogenic synergy with radiotherapy (20 Gy) in murine models, reducing tumor volume by >50% without added toxicity . This suggests that coumarin/isocoumarin derivatives with optimized substituents (e.g., the target compound’s methoxy and pyrrole groups) could enhance efficacy.

- 2-Oxoindoline derivatives (e.g., 1-F, K) exhibit direct cytotoxicity (IC₅₀: 5–10 μM) but lack evidence of synergy with radiotherapy . Their mechanism may involve kinase inhibition rather than endothelial targeting.

Mechanistic Insights

- NM-3 : Selectively cytotoxic to endothelial cells (HUVECs) via inhibition of VEGF signaling and migration, enhancing radiation-induced tumor vascular damage .

- 2-Oxoindolines : Act through ROS generation or kinase (e.g., EGFR, VEGFR) inhibition, depending on substituents .

- Target Compound: Hypothesized to combine NM-3-like antiangiogenic effects (via coumarin core) with improved target engagement (via pyrrole-ethanol side chain). The 8-methoxy group may enhance DNA intercalation or metabolic stability.

Q & A

(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions starting with the chromene core, followed by functional group introductions. Key steps include:

- Chromene Core Formation : Use of methoxybenzene derivatives under acidic or basic conditions .

- Functionalization : Introduction of the pyrrole-ethyl and carboxamide groups via nucleophilic substitution or condensation reactions, employing catalysts like Pd or Cu for coupling steps .

- Optimization : Adjust temperature (60–120°C), solvent polarity (DMF, ethanol), and pH (neutral to mildly acidic) to minimize side products .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from acetone/ethanol ensures >95% purity .

(Advanced) How can computational methods like quantum chemical calculations be integrated into designing novel derivatives?

Quantum chemical calculations (e.g., DFT) predict electronic properties, reaction pathways, and binding affinities. For example:

- Reaction Path Search : Tools like GRRM or AFIR map energy barriers for substitution or cyclization steps .

- SAR Modeling : Combine molecular docking (AutoDock) with machine learning to prioritize derivatives with enhanced bioactivity .

- Experimental Validation : Use microfluidic reactors for rapid screening of computationally predicted conditions .

(Basic) What spectroscopic techniques effectively characterize this compound’s structural integrity?

- NMR : and NMR identify proton environments and carbon frameworks (e.g., methoxy at δ 3.8–4.0 ppm, carbonyl at δ 165–170 ppm) .

- FTIR : Confirm functional groups (C=O stretch at ~1700 cm, O-H at ~3400 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 415.15) and fragmentation patterns .

(Advanced) How can contradictions in reported biological activity data across studies be resolved?

- Meta-Analysis : Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line variability, assay protocols) .

- Dose-Response Replication : Standardize IC measurements across multiple labs using shared reference compounds .

- Mechanistic Profiling : Compare transcriptomic or proteomic data to clarify off-target effects .

(Basic) What are common chemical reactions this compound undergoes?

- Oxidation : Methoxy groups resist oxidation, but the chromene core may form epoxides with HO .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the pyrrole ring or carbonyl groups .

- Substitution : Halogenation at the chromene 4-position using NBS or SOCl .

(Advanced) How can unexpected substitution patterns in derivatives be mechanistically explained?

- Kinetic Isotope Effects : Use deuterated analogs to distinguish radical vs. polar pathways .

- Intermediate Trapping : Identify transient species (e.g., enolates) via low-temperature NMR or EPR .

- Computational Modeling : Map transition states to explain regioselectivity (e.g., meta vs. para substitution) .

(Basic) What safety protocols are critical for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

(Advanced) How can this compound be engineered as a fluorescent probe for cellular imaging?

- Structural Modification : Introduce electron-withdrawing groups (e.g., -NO) to redshift emission wavelengths .

- Solvatochromic Studies : Test fluorescence in varying solvents to optimize Stokes shift for live-cell imaging .

- Validation : Co-localize with nucleolar dyes (e.g., SYTO RNASelect) in fixed cells .

(Basic) What in vitro assays assess its anti-inflammatory potential?

- Cytokine Inhibition : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .

- COX-2 Activity : Use a fluorometric assay to quantify prostaglandin E reduction .

- Cell Viability : Pair with MTT assays to exclude cytotoxicity as a confounding factor .

(Advanced) How can structure-activity relationships (SAR) guide derivative design?

- Functional Group Swaps : Replace methoxy with ethoxy or halogens to modulate lipophilicity .

- Scaffold Hybridization : Fuse with quinoline or indole cores to enhance binding to kinase targets .

- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data to predict optimal substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.